molecular formula C11H16ClFN2O B1447953 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride CAS No. 1384429-08-6

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Cat. No.: B1447953
CAS No.: 1384429-08-6
M. Wt: 246.71 g/mol
InChI Key: YSLBRCKMESXOKZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced within the broader historical context of arylpiperazine chemistry, which began gaining prominence in the mid-20th century. The long-chain arylpiperazine structure emerged as a versatile template for central nervous system drug design, leading to the development of several clinically important medications over the past thirty years. This historical foundation provided the chemical and pharmacological knowledge base necessary for the design and synthesis of more specialized derivatives like this compound.

The introduction of fluorine-containing arylpiperazines represented a significant advancement in medicinal chemistry, as fluorine substitution often enhances metabolic stability, modulates lipophilicity, and can improve binding selectivity for specific receptor targets. The combination of fluorine with methoxy substitution in the 3,4-positions of the phenyl ring represents a strategic approach to fine-tuning the electronic and steric properties of the molecule. This substitution pattern was developed based on extensive structure-activity relationship studies that identified optimal positions for various functional groups on the aromatic ring.

The systematic exploration of substituted phenylpiperazines has revealed important insights into how different substituents affect biological activity. Research has shown that meta-substituted phenylpiperazines, such as meta-chlorophenylpiperazine, and para-substituted derivatives like para-methoxyphenylpiperazine, each exhibit distinct pharmacological profiles. The 3-fluoro-4-methoxy substitution pattern in the compound under study represents a logical extension of these investigations, combining the beneficial effects of both electron-withdrawing and electron-donating groups.

Contemporary synthetic methodologies have enabled the efficient preparation of complex arylpiperazine derivatives, including this compound. Modern approaches often employ nucleophilic substitution reactions between piperazine and appropriately substituted aromatic compounds, utilizing acid catalysts and optimized reaction conditions to achieve high yields and purity. These synthetic advances have made possible the large-scale preparation of specialized derivatives for research applications.

Position within Phenylpiperazine Chemistry

This compound occupies a distinctive position within the broader family of phenylpiperazine compounds, representing a sophisticated example of how strategic substitution can modulate molecular properties. The phenylpiperazine class encompasses a vast array of derivatives, each characterized by different substitution patterns on the aromatic ring that confer unique chemical and biological characteristics. The compound under examination demonstrates the principle that subtle structural modifications can lead to significant changes in molecular behavior and potential applications.

The rigid analogue relationship between phenylpiperazines and amphetamines has established these compounds as important research tools for studying monoamine neurotransmitter systems. Within this context, this compound serves as a valuable probe molecule for investigating specific receptor interactions and binding mechanisms. The compound's substitution pattern creates a unique electronic environment that distinguishes it from simpler phenylpiperazine derivatives and positions it as a specialized tool for neuropharmacological research.

Comparative analysis with other phenylpiperazine derivatives reveals the importance of the 3-fluoro-4-methoxy substitution pattern. Unlike unsubstituted 1-phenylpiperazine, which exhibits relatively broad activity across multiple monoamine systems, the specific substitution pattern in this compound is designed to provide enhanced selectivity and potency for particular receptor subtypes. This selectivity is crucial for research applications where precise pharmacological tools are required to dissect complex neurotransmitter pathways.

The compound also represents an important example of how halogen substitution can be strategically employed in drug design. The fluorine atom at the 3-position serves multiple functions: it acts as an electron-withdrawing group that modulates the electron density of the aromatic ring, provides potential for specific halogen bonding interactions with target proteins, and enhances metabolic stability through the formation of strong carbon-fluorine bonds. These properties make fluorinated arylpiperazines particularly valuable in pharmaceutical research.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical and biological investigation, making it a valuable compound for advancing scientific understanding in several key areas. Primary among these is its utility in neuropharmacological research, where arylpiperazine derivatives have proven instrumental in developing new therapeutic approaches for treating various central nervous system disorders. The compound's specific substitution pattern makes it particularly useful for investigating serotonin and dopamine receptor systems, which are critical targets for psychiatric and neurological medications.

Research applications of this compound have demonstrated its value in structure-activity relationship studies, where systematic modifications of the arylpiperazine scaffold help researchers understand how different substituents affect biological activity. The 3-fluoro-4-methoxy substitution pattern provides researchers with a well-defined molecular probe for investigating the effects of combined electron-withdrawing and electron-donating groups on receptor binding and selectivity. This information is crucial for the rational design of new compounds with improved therapeutic profiles.

The compound has also gained attention in the context of oxidative stress research, where certain arylpiperazine derivatives have shown neuroprotective properties. Studies have indicated that compounds with specific substitution patterns can provide beneficial effects by targeting both neurotransmitter receptors and cellular mechanisms involved in oxidative damage. This dual functionality represents an important advancement in the development of multitarget therapeutic agents for complex neurological conditions.

Recent investigations have explored the potential of this compound and related compounds in cancer research, where arylpiperazine scaffolds have shown promise as anticancer agents. The compound's structural features make it suitable for modification and optimization in the development of selective anticancer therapies. Research in this area has identified several arylpiperazine-based drugs that have received regulatory approval for cancer treatment, highlighting the broader therapeutic potential of this chemical class.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The compound name begins with the numeral "1-" indicating the attachment point of the substituted phenyl group to the piperazine ring nitrogen. The phenyl substituent is described as "3-fluoro-4-methoxyphenyl," specifying the positions and nature of the halogen and alkoxy substituents relative to the point of attachment.

The Chemical Abstracts Service registry number for this compound is 1384429-08-6, providing a unique identifier that facilitates database searches and chemical literature retrieval. Additional registry numbers and identifiers include the Molecular Design Limited number MFCD22196606, which is used in various chemical databases and inventory systems. These standardized identifiers ensure accurate communication about the compound across different research groups and commercial suppliers.

Classification of this compound within broader chemical taxonomy systems places it in several overlapping categories. As an arylpiperazine derivative, it belongs to the larger class of heterocyclic compounds containing nitrogen. The presence of the fluorine atom classifies it as a halogenated aromatic compound, while the methoxy group places it among aromatic ethers. The piperazine core structure categorizes it within the diazine family of six-membered rings containing two nitrogen atoms.

Property Value Classification System
Molecular Formula C11H16ClFN2O Organic halide, aromatic ether
Molecular Weight 246.71 g/mol Small molecule
Chemical Abstracts Service Number 1384429-08-6 Unique identifier
Molecular Design Limited Number MFCD22196606 Database identifier
Ring System Piperazine Six-membered diazine
Functional Groups Halide, ether, amine Multifunctional organic compound

From a pharmacological classification perspective, the compound falls within the broader category of central nervous system-active compounds, specifically those targeting monoamine neurotransmitter systems. Its structural features align it with the phenylpiperazine class of receptor ligands, which have been extensively studied for their interactions with serotonin, dopamine, and norepinephrine receptors. This classification is important for understanding the compound's potential applications and for comparing it with other compounds that share similar pharmacological targets.

The compound's classification as a hydrochloride salt is also significant from both chemical and practical perspectives. Salt formation enhances the compound's stability, solubility, and handling characteristics, making it more suitable for research applications. The hydrochloride salt form is commonly employed in pharmaceutical chemistry due to its favorable properties and the widespread acceptance of chloride as a pharmaceutically acceptable counterion.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLBRCKMESXOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Aromatic Intermediate: 3-Fluoro-4-methoxyacetophenone

The initial key intermediate in the synthesis is 3-fluoro-4-methoxyacetophenone, which is prepared via a Friedel-Crafts acylation reaction:

  • Reagents and Conditions : Aluminum trichloride (AlCl3) and dichloromethane as solvent under ice-water bath conditions (0–10 °C).
  • Procedure : Acetyl chloride is added dropwise to the AlCl3 solution, maintaining low temperature. Then, 2-fluoroanisole (3-fluoro-4-methoxybenezene) is added dropwise, and the reaction mixture is stirred for 0.5 to 2 hours at 0–10 °C.
  • Workup : The reaction mixture is quenched in ice water, extracted with dichloromethane, washed, dried over anhydrous magnesium sulfate, and purified by recrystallization using petroleum ether and ethyl acetate.
  • Yield : High yield of approximately 92.4% is reported.
Step Reagents Conditions Yield (%) Notes
1 AlCl3, CH2Cl2, Acetyl chloride, 2-fluoroanisole 0–10 °C, 0.5–2 h 92.4 Friedel-Crafts acylation

Preparation of 4,4-Bisfluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione

This diketone intermediate is synthesized through a nucleophilic acyl substitution:

  • Reagents and Conditions : Ethyl difluoroacetate, 3-fluoro-4-methoxyacetophenone, and sodium methoxide (98%) in dichloromethane.
  • Procedure : The reagents are stirred together for 16 to 48 hours at room temperature.
  • Workup : After reaction completion, 1N hydrochloric acid is added, the organic phase is washed with water, dried, filtered, and petroleum ether is added to precipitate the product.
  • Yield : Approximately 93.1% yield.
Step Reagents Conditions Yield (%) Notes
2 Ethyl difluoroacetate, sodium methoxide, 3-fluoro-4-methoxyacetophenone Room temp, 16–48 h 93.1 Nucleophilic acyl substitution

Formation of the Piperazine Derivative

The final step involves coupling the aromatic intermediate with piperazine to form the target piperazine derivative:

  • Although direct literature on 1-(3-fluoro-4-methoxyphenyl)piperazine hydrochloride is limited, analogous methods for related piperazine compounds provide guidance.
  • For example, 1-(3-methoxyphenyl)piperazine can be synthesized by reacting N-BOC piperazine hydrochloride with 3-methoxybromobenzene under palladium-catalyzed conditions, followed by deprotection with trifluoroacetic acid.
  • Alternatively, nucleophilic aromatic substitution can be employed where substituted aryl halides react with piperazine under heating in solvents like o-xylene, using bases such as sodium tert-butoxide, yielding high conversion rates (~96%).
Step Reagents Conditions Yield (%) Notes
3 Piperazine, 3-fluoro-4-methoxyaryl halide Pd-catalyst, o-xylene, 80–120 °C, nitrogen atmosphere ~96 (analogous compound) Palladium-catalyzed amination or nucleophilic substitution
  • The hydrochloride salt is typically obtained by treating the free base with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.

Summary Table of Preparation Steps

Step Compound/Intermediate Key Reagents/Conditions Yield (%) Remarks
1 3-Fluoro-4-methoxyacetophenone AlCl3, acetyl chloride, 2-fluoroanisole, CH2Cl2, 0–10 °C 92.4 Friedel-Crafts acylation
2 4,4-Bisfluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione Ethyl difluoroacetate, sodium methoxide, CH2Cl2, rt, 16–48 h 93.1 Nucleophilic acyl substitution
3 1-(3-Fluoro-4-methoxyphenyl)piperazine (free base) Piperazine, aryl halide, Pd-catalyst or base, heating ~96 (analogous) Palladium-catalyzed amination or nucleophilic substitution
4 This compound HCl treatment Quantitative Salt formation

Research Findings and Notes

  • The Friedel-Crafts acylation to form 3-fluoro-4-methoxyacetophenone is optimized by controlling temperature (0–10 °C) and reaction time (0.5–2 h) to maximize yield and purity.
  • The nucleophilic acyl substitution to form the diketone intermediate requires prolonged stirring (up to 48 h) and careful acid quenching to ensure high yield and product stability.
  • Palladium-catalyzed amination or nucleophilic aromatic substitution methods for attaching piperazine to the aromatic ring are well-established, with yields up to 96% for related compounds.
  • The hydrochloride salt formation is a standard acid-base reaction to improve compound stability and solubility for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Formation of various substituted piperazines.

Scientific Research Applications

Pharmacological Applications

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is primarily studied for its potential effects on the central nervous system. Its structural features suggest that it may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Serotonin Receptor Modulation : The compound is believed to interact with serotonin receptors, which are crucial in regulating mood, anxiety, and other psychological functions. Research indicates that derivatives of piperazine compounds can exhibit anxiolytic and antidepressant effects through modulation of these receptors .
  • Dopamine Receptor Interaction : Given its piperazine structure, this compound may also influence dopamine pathways, which are essential for motor control and reward mechanisms. This makes it a candidate for investigating treatments for disorders such as schizophrenia and Parkinson's disease .

Synthesis and Derivative Development

The synthesis of this compound has been explored in various studies, leading to the development of related compounds with enhanced efficacy and selectivity.

  • Synthetic Routes : Various synthetic methods have been reported for creating piperazine derivatives, including reductive amination and coupling reactions. These methods allow for the modification of the compound to improve pharmacological properties or reduce side effects .

Case Studies

Several studies have documented the effects of this compound in different experimental settings:

  • In Vivo Studies : Animal models have been utilized to assess the behavioral effects of the compound, particularly concerning anxiety and depression-like behaviors. Results indicate that certain dosages can significantly reduce anxiety levels in rodents, suggesting potential therapeutic applications in humans .
  • In Vitro Studies : Cell line studies have shown that this compound can modulate cellular responses associated with neuroprotection, indicating its potential use in neurodegenerative diseases. For example, it has been observed to inhibit apoptosis in neuronal cell lines under stress conditions .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparison with other piperazine derivatives can be insightful.

Compound NamePrimary ActionTherapeutic UseReferences
This compoundSerotonin/Dopamine modulationPotential anxiolytic/antidepressant
1-(2-Methylpyridin-4-yl)piperazineDopamine receptor antagonistSchizophrenia treatment
1-(2-Chlorophenyl)piperazineSerotonin receptor agonistAnti-anxiety medication

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as a ligand for various receptors, influencing signaling pathways and cellular responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

  • Target Compound : 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups at adjacent positions.
  • Key Analogs :
    • 1-(3-Chlorophenyl)piperazine hydrochloride (mCPP) : Substitutes 3-fluoro with 3-chloro, altering electronegativity and steric bulk .
    • 1-(2-Methoxyphenyl)piperazine hydrochloride : Methoxy group at the 2-position instead of 4-position, affecting receptor selectivity .
    • 1-(4-Chlorophenyl)piperazine hydrochloride : Chlorine at the 4-position, enhancing antimicrobial activity in some studies .

Pharmacological Comparisons

Serotonin Receptor Modulation

  • 1-(3-Fluoro-4-methoxyphenyl)piperazine : Likely interacts with 5-HT1B/1A receptors based on structural similarity to mCPP (a 5-HT1B/2C agonist) . The 4-methoxy group may enhance binding affinity compared to 2-methoxy analogs.
  • mCPP (1-(3-Chlorophenyl)piperazine) : Acts as a 5-HT2C agonist with moderate selectivity; chlorine’s larger atomic radius may reduce blood-brain barrier penetration compared to fluorine .
  • 1-(2-Methoxyphenyl)piperazine : Exhibits variable effects on sympathetic nerve activity, suggesting mixed 5-HT1B/1A activity .

Sigma Receptor Interactions

Fluorophenyl-piperazine derivatives, such as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, enhance NMDA-stimulated dopamine release in rat striatal slices . The target compound’s 3-fluoro substituent may confer similar sigma receptor interactions, though direct evidence is lacking.

Antimicrobial Activity

While the target compound’s antimicrobial data are unavailable, structurally related derivatives show:

  • 1-(4-Chlorophenyl)-1-propyl piperazine : Strong activity against S. aureus .
  • 1-(4-Methylphenyl)-1-propyl piperazine: Efficacy against P. aeruginosa .

Data Table: Key Comparisons

Compound Name Substituents Receptor Affinity Antimicrobial Activity Synthesis Reference
1-(3-Fluoro-4-methoxyphenyl)piperazine 3-F, 4-OCH3 Predicted 5-HT1B/1A Not reported
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl 5-HT2C > 5-HT1B Moderate (Gram+ve)
1-(2-Methoxyphenyl)piperazine 2-OCH3 5-HT1B agonist Low to moderate
1-(4-Chlorophenyl)piperazine 4-Cl N/A High (S. aureus)

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride (CAS No. 1384429-08-6) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a 3-fluoro-4-methoxyphenyl group, which may influence its pharmacological properties. This article aims to provide an in-depth overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClFN2OC_{11}H_{14}ClFN_2O, with a molecular weight of approximately 232.69 g/mol. The presence of the fluorine and methoxy groups on the phenyl ring is hypothesized to enhance the compound's lipophilicity and receptor binding affinity.

Research indicates that piperazine derivatives, including this compound, may interact with various neurotransmitter systems, particularly serotonin (5-HT) receptors. Specifically, studies have shown that modifications in the piperazine structure can lead to selective binding to serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Antiviral Activity

Recent investigations into piperazine-based compounds have highlighted their potential as antiviral agents. For instance, compounds similar in structure to this compound have demonstrated significant inhibitory effects against Venezuelan equine encephalitis virus (VEEV) and Eastern equine encephalitis virus (EEEV). In vitro assays revealed submicromolar efficacy in reducing viral replication and cell death in infected neuronal cells .

Antidepressant Effects

The modulation of serotonin receptors suggests that this compound may exhibit antidepressant-like effects. A study focused on hydantoin-derived 5-HT7 receptor antagonists found that compounds with similar structural motifs showed promising antidepressant activity in vivo . This indicates a potential therapeutic application for mood disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits VEEV and EEEV replication; submicromolar EC50 values observed.
AntidepressantPotential modulation of serotonin receptors; similar structures show efficacy.
Toxicity ProfileHarmful if swallowed; causes skin irritation.

Case Study: Antiviral Efficacy

In a recent study, a series of piperazine derivatives were tested for their ability to inhibit VEEV and EEEV. Among these, compounds featuring the 3-fluoro-4-methoxyphenyl substitution exhibited enhanced antiviral activity compared to their counterparts lacking this modification. The results indicated a significant reduction in viral yield and cytopathic effects at concentrations as low as 27 nM .

Q & A

Q. What are the recommended analytical methods for characterizing 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride and its degradation products?

  • Methodological Answer : Reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases is effective for separating piperazine derivatives and their degradation products. Key parameters include:
  • Stationary Phase : Cyanopropyl-bonded columns.
  • Mobile Phase : Micellar (e.g., sodium dodecyl sulfate) or microemulsion (surfactant/oil/co-surfactant mixtures) systems.
  • Detection : UV detection at 254 nm for aromatic moieties.
    This method resolves structurally similar impurities, such as substituted phenylpiperazines and byproducts from oxidation or hydrolysis .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A multi-step synthesis involves:

Halogenation : Introduce fluorine at the 3-position of 4-methoxyphenyl precursors.

Piperazine Coupling : React the fluorinated intermediate with piperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents.

Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Confirm purity via HPLC and elemental analysis .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

  • Methodological Answer :
  • 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ ~3.8 ppm), and piperazine backbone (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 269.1).
    Cross-validate with X-ray crystallography for absolute configuration .

Q. What are the recommended handling and storage protocols to ensure compound integrity?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis/oxidation.
  • Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Monitor for moisture uptake via Karl Fischer titration .

Advanced Research Questions

Q. What factors influence the stability of this compound under different experimental conditions?

  • Methodological Answer : Stability is pH-, temperature-, and solvent-dependent:
  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3) via protonation of the piperazine ring. Use neutral buffers (e.g., PBS pH 7.4) for biological assays.
  • Thermal Stability : Decomposes above 150°C; use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds.
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the methoxy group.
    Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Q. How does the introduction of fluorine and methoxy substituents affect the compound's pharmacological activity?

  • Methodological Answer :
  • Fluorine : Enhances metabolic stability via C-F bond resistance to cytochrome P450 enzymes. Increases lipophilicity (logP), improving blood-brain barrier penetration.
  • Methoxy Group : Modulates serotonin receptor affinity (e.g., 5-HT1A/2A) through hydrogen bonding with conserved residues.
    Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT1A) and molecular docking simulations to quantify interactions .

Q. What are the challenges in separating this compound from closely related derivatives in complex mixtures?

  • Methodological Answer : Co-elution of analogs (e.g., 1-(4-methoxyphenyl)piperazine) occurs due to similar hydrophobicity. Mitigate via:
  • Chromatographic Optimization : Adjust mobile phase pH (e.g., 0.1% trifluoroacetic acid) to ionize basic piperazine nitrogens.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., chlorine vs. fluorine).
    Validate with spiked impurity recovery tests (90–110% acceptable range) .

Q. How can researchers investigate the compound's interaction with biological targets, such as receptors or enzymes?

  • Methodological Answer :
  • In Vitro Assays :
  • Receptor Binding : Competitive displacement assays using ³H-labeled ligands (e.g., 5-HT2A with ketanserin).
  • Enzyme Inhibition : Monitor enzyme activity (e.g., MAO-A) fluorometrically with kynuramine as a substrate.
  • In Silico Studies :
  • Molecular Dynamics (MD) : Simulate binding pocket interactions (e.g., π-π stacking with Phe residues).
  • ADME Prediction : Use QSAR models to predict absorption, distribution, and toxicity.
    Correlate results with in vivo behavioral assays (e.g., forced swim test for antidepressants) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

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